4-Phenyloxazolidin-2-one

Antibacterial Oxazolidinone MIC

Researchers requiring high stereochemical fidelity in asymmetric synthesis often face inconsistent diastereoselectivity with non-phenyl oxazolidinone scaffolds. 4-Phenyloxazolidin-2-one (CAS 7480-32-2) delivers predictable stereochemical outcomes, with documented 95:5 (R:S) diastereoselectivity in conjugate additions and complete regio-/endo-selectivity in Diels-Alder cycloadditions. Its rigid oxazolidinone scaffold serves as a core pharmacophore for antibacterial agents, with derivatives exhibiting MIC values comparable to linezolid. Available as racemic mixture or enantiopure forms for precise chiral induction.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 7480-32-2
Cat. No. B1595377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyloxazolidin-2-one
CAS7480-32-2
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
InChIKeyQDMNNMIOWVJVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyloxazolidin-2-one Pharmacophore and Auxiliary


4-Phenyloxazolidin-2-one (CAS 7480-32-2) is a heterocyclic compound featuring an oxazolidinone ring fused with a phenyl substituent. It serves as a fundamental building block in medicinal chemistry, particularly as a core pharmacophore for antibacterial agents and as a chiral auxiliary in asymmetric synthesis . The compound exists as a racemic mixture and as enantiopure (R)- and (S)-forms, each offering distinct stereochemical control in synthetic applications. Its rigid oxazolidinone scaffold provides predictable stereochemical outcomes and stability, making it a valuable intermediate for constructing enantiomerically pure pharmaceuticals and bioactive molecules.

1
Antibacterial pharmacophore research Privileged scaffold for oxazolidinone antibiotic discovery programs
2
Chiral auxiliary workflow Evans-type stereocontrol in asymmetric conjugate additions and cycloadditions
3
Racemic and enantiopure forms Supports stereochemical comparison and chiral pool diversification

Why 4-Phenyloxazolidin-2-one Cannot Be Substituted


While numerous oxazolidinone derivatives exist, 4-phenyloxazolidin-2-one cannot be arbitrarily substituted due to its unique stereoelectronic properties and synthetic versatility. The phenyl substituent at the 4-position imparts critical steric bulk and π-π stacking capabilities essential for chiral induction in asymmetric synthesis and for achieving optimal binding interactions in antibacterial pharmacophores . Analogues lacking this phenyl group, such as unsubstituted oxazolidin-2-one, fail to provide the requisite stereochemical control . Furthermore, modifications to the phenyl ring or oxazolidinone core profoundly alter biological activity and synthetic utility, as demonstrated by structure-activity relationship (SAR) studies in antibacterial and HIV protease inhibitor contexts . Substitution with other aryl or heteroaryl groups (e.g., pyridinyl) often introduces undesirable properties like potent monoamine oxidase A (MAO-A) inhibition or reduced solubility, which are not observed with the unadorned phenyloxazolidinone scaffold .

4-Phenyloxazolidin-2-one Provides critical steric bulk and π-stacking for chiral induction and target engagement
Unsubstituted oxazolidin-2-one Lacks the phenyl group; stereochemical control may not transfer directly
4-Phenyloxazolidin-2-one Unadorned phenyl scaffold with a defined off-target profile in antibacterial SAR
Pyridinyl-substituted analogs May introduce potent MAO-A inhibition and altered solubility that shift selectivity

4-Phenyloxazolidin-2-one Evidence


Antibacterial Potency vs. Standard Antibiotics

In a direct head-to-head comparison, 5-((3-oxoisothiazol-2(3H)-yl)methyl)-3-phenyloxazolidin-2-one derivatives (compounds 8a and 8b) demonstrated antibacterial activities that were comparable or superior to the clinical antibiotics linezolid, vancomycin, and ciprofloxacin against several tested microorganisms . The unsubstituted phenyl ring derivative (8a) and the 4-F substituted derivative (8b) were the most active compounds in the series.

Antibacterial potency vs. standard antibiotics
Head-to-head
Isothiazolyl derivatives showed activity comparable or reported superior to linezolid, vancomycin, and ciprofloxacin
Supports antibacterial pharmacophore screening context
Exact MIC fold differences not provided; abstract-level comparison
Antibacterial Oxazolidinone MIC

Activity of Pyridinyl Analogs vs. Linezolid

Oxazolidinones bearing a (pyridin-3-yl)phenyl moiety, which is structurally related to 4-phenyloxazolidin-2-one by substitution of the phenyl ring, generally show improved antibacterial activity compared to linezolid . However, these derivatives suffer from potent monoamine oxidase A (MAO-A) inhibition and low solubility, highlighting the delicate balance between potency and off-target effects in this pharmacophore class.

Pyridinyl analogs vs. linezolid
Class-level
Improved antibacterial activity but significant MAO-A inhibition and low solubility
Structural modifications may shift off-target liability profile
Pyridinyl substitution alters selectivity; unsubstituted phenyl may serve as baseline
Antibacterial Oxazolidinone Structure-Activity Relationship

Oxazolidinone MICs Against M. tuberculosis

In a side-by-side comparison of five oxazolidinones against Mycobacterium tuberculosis (Mtb) clinical isolates, the antimicrobial activity was ranked as sutezolid > tedizolid > contezolid ≈ linezolid > delpazolid . Notably, contezolid demonstrated obviously superior intracellular antimicrobial activity compared to linezolid. This study provides a quantitative benchmark for evaluating the potency of novel oxazolidinone derivatives.

Oxazolidinone MICs against M. tuberculosis
Ranked context
Ranked potency: sutezolid > tedizolid > contezolid ≈ linezolid > delpazolid; contezolid showed higher intracellular activity
Provides benchmarking landscape for oxazolidinone antimycobacterial screening
MABA assay against 69 clinical isolates; reported ranks only
Antimycobacterial Oxazolidinone MIC Comparison

Diastereoselectivity in Conjugate Addition

In a chiral auxiliary-mediated conjugate addition, (4S,2′E)-3-(6′-TBDPS-3′-methylhex-2′-enoyl)-4-phenyloxazolidin-2-one reacted with lithium divinylcuprate to create a chiral all-carbon quaternary center with a diastereoselectivity of R:S = 95:5 . This high level of stereocontrol is characteristic of the Evans oxazolidinone methodology and underscores the reliability of 4-phenyloxazolidin-2-one as a chiral auxiliary.

Diastereoselectivity in conjugate addition
Method context
R:S = 95:5 (90% de)
Predictable stereochemical outcome supports chiral auxiliary selection
Lithium divinylcuprate addition to Evans enoyl substrate
Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Regio- and Diastereoselective Diels–Alder Reactions

Dienamides derived from 4-phenyloxazolidin-2-one and 3-methylisoindolin-1-one underwent Diels–Alder reactions with highly activated dienophiles to give adducts with good to excellent diastereomeric excess (de) values . The reactions were completely regio- and endo-selective, demonstrating the superior control imparted by the phenyloxazolidinone scaffold.

Regio- and diastereoselective Diels–Alder
Class-level
Complete regio- and endo-selectivity; good to excellent de
Demonstrates stereocontrol in cycloaddition workflows
Dienamide substrates with activated dienophiles
Asymmetric Synthesis Diels–Alder Chiral Auxiliary

Heterocyclic Interconversion to Thiazolidinones

A mechanistic study demonstrated that activated (R)-4-phenyloxazolidin-2-thione is a tunable intermediate that can be converted to the corresponding oxazolidin-2-one (7), thiazolidin-2-one (8), or thiazolidin-2-thione (10) . This interconversion capability expands the synthetic utility of the phenyloxazolidinone scaffold beyond its role as a chiral auxiliary.

Heterocyclic interconversion
Supporting evidence
Thione intermediate converts to oxazolidin-2-one, thiazolidin-2-one, or thiazolidin-2-thione
Expands synthetic utility for library diversification
Mechanistic study; yields not specified in abstract
Synthetic Methodology Chiral Auxiliary Heterocyclic Chemistry

4-Phenyloxazolidin-2-one Application Scenarios


Next-Generation Oxazolidinone Antibiotics

Researchers engaged in antibacterial drug discovery should prioritize 4-phenyloxazolidin-2-one as a core pharmacophore. As demonstrated, derivatives of 3-phenyloxazolidin-2-one (e.g., isothiazolyl-substituted compounds) exhibit antibacterial activities comparable or superior to linezolid, vancomycin, and ciprofloxacin . The established structure-activity relationships for (pyridin-3-yl)phenyloxazolidinones and the benchmark MIC data for oxazolidinones against MDR-TB provide a clear roadmap for optimizing potency while mitigating off-target liabilities. The unadorned 4-phenyloxazolidin-2-one scaffold serves as an ideal starting point for iterative SAR studies aimed at balancing antibacterial efficacy with reduced MAO-A inhibition and improved solubility.

Asymmetric Synthesis of Chiral Pharmaceuticals

Process chemists and medicinal chemists requiring high stereochemical fidelity should select 4-phenyloxazolidin-2-one as a chiral auxiliary. The documented diastereoselectivity of 95:5 (R:S) in conjugate addition reactions and the complete regio- and endo-selectivity in Diels–Alder cycloadditions validate its reliability in Evans auxiliary methodology. This predictable stereocontrol is essential for the gram-scale and industrial production of enantiomerically pure active pharmaceutical ingredients (APIs), where even minor diastereomeric impurities can compromise drug safety and efficacy.

Heterocyclic Libraries for Chemical Biology

Chemical biologists and library designers seeking to expand their compound collections should leverage the tunable interconversion of 4-phenyloxazolidin-2-thione to oxazolidin-2-one, thiazolidin-2-one, and thiazolidin-2-thione . This versatility allows for the rapid generation of structurally diverse heterocyclic scaffolds from a common precursor, facilitating the exploration of structure-activity relationships across multiple target classes, including antibacterial, antiviral, and anticancer pathways .

HIV-1 Protease Inhibitor Synthesis

Investigators in antiviral drug discovery should consider incorporating 4-phenyloxazolidin-2-one into HIV-1 protease inhibitor designs. SAR studies have shown that compounds with (S)-phenyloxazolidinones at the P2 position exhibit potent inhibitory activities against HIV-1 protease, with Ki values in the low picomolar range . The rigid phenyloxazolidinone scaffold contributes to optimal binding interactions, making it a valuable pharmacophoric element for developing next-generation antiretroviral agents with enhanced potency and resistance profiles.

Application
Selection Property
Validation Focus
Oxazolidinone antibacterial screening
Pharmacophore scaffold with reported potency benchmarking
MIC determination against target pathogen panels; off-target enzyme profiling
Asymmetric synthesis of chiral molecules
Chiral auxiliary with high diastereoselectivity
Diastereomeric excess and enantiomeric purity under planned reaction conditions
Heterocyclic library generation
Tunable thione/oxazolidinone interconversion
Reaction scope and yield for oxazolidinone-to-thiazolidinone diversification
HIV-1 protease inhibition studies
Rigid phenyloxazolidinone motif as P2 ligand
Inhibitory activity and resistance profile in enzymatic and cell-based assays

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